ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

Chiral Intermediate Enantioselective Synthesis Brivaracetam

Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate (CAS 145032-58-2) is a conformationally constrained, chiral γ‑lactone ester featuring a fused cyclopropane ring. It serves as a pivotal enantiopure building block in the convergent synthesis of the antiepileptic drug brivaracetam, where the (1S,5R) absolute configuration is essential for constructing the drug’s pharmacophoric pyrrolidone ring with the correct stereochemistry.

Molecular Formula C8H10O4
Molecular Weight 170.2
CAS No. 145032-58-2
Cat. No. B6167630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
CAS145032-58-2
Molecular FormulaC8H10O4
Molecular Weight170.2
Structural Identifiers
SMILESCCOC(=O)C12CC1COC2=O
InChIInChI=1S/C8H10O4/c1-2-11-6(9)8-3-5(8)4-12-7(8)10/h5H,2-4H2,1H3/t5-,8-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: Core Chiral Scaffold for Brivaracetam Synthesis & Reference Standards


Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate (CAS 145032-58-2) is a conformationally constrained, chiral γ‑lactone ester featuring a fused cyclopropane ring. It serves as a pivotal enantiopure building block in the convergent synthesis of the antiepileptic drug brivaracetam, where the (1S,5R) absolute configuration is essential for constructing the drug’s pharmacophoric pyrrolidone ring with the correct stereochemistry [1]. The compound is also commercialized as Brivaracetam Impurity 21, supplied as a fully characterized reference standard to support analytical method development, method validation (AMV), quality control (QC), and ANDA submissions [2].

Why Brivaracetam Intermediate (1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate Cannot Be Readily Replaced by Its Enantiomer or Racemate


The brivaracetam pharmacophore has two chiral centers whose absolute configuration (2S,4S) is critical for high-affinity SV2A binding [1]. The (1S,5R) stereochemistry of ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate directly encodes one of these centers and controls the regioselective ring-opening that generates the second chiral center [2]. Substituting this intermediate with its (1R,5S) enantiomer or a racemic mixture would invert the stereochemical outcome of subsequent alkylation and amidation steps, producing the unwanted (2R,4R) isomer of brivaracetam rather than the active drug substance. Achieving the required enantiomeric purity of the final API therefore depends on the optical purity of this specific enantiomer from the outset, making generic interchange pharmacopoeially unacceptable.

Head-to-Head and Cross-Study Differentiation Evidence for Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate


Enantiomeric Excess: (1S,5R)-Isomer Achieves ≥98% ee Under Scalable Conditions

In a scalable process for brivaracetam, the (1S,5R)-ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate was obtained directly from (R)-(−)-epichlorohydrin and diethyl malonate with an enantiomeric excess (ee) of 98% [1]. By contrast, the racemic synthesis using (±)-epichlorohydrin produces a 1:1 mixture of enantiomers, which requires a subsequent chiral resolution step that reduces overall yield and increases cost [2].

Chiral Intermediate Enantioselective Synthesis Brivaracetam

Ring-Opening Regioselectivity: Ethyl Ester Enables Selective Grignard Alkylation to Set the Second Chiral Center

Treatment of (1S,5R)-ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate with ethylmagnesium bromide in the presence of CuI yielded the ring-opened product (4R)-ethyl 4-propyl-2-oxotetrahydrofuran-3-carboxylate as a single regioisomer [1]. When the corresponding methyl ester was subjected to identical conditions, competing nucleophilic attack at the lactone carbonyl was observed, reducing the desired product yield by approximately 15–20% [2].

Regioselective Alkylation Brivaracetam Synthesis Ester Effect

Certified Reference Standard: Brivaracetam Impurity 21 with Full Characterization Data Compliance

Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate is supplied as Brivaracetam Impurity 21 with a comprehensive Certificate of Analysis (CoA) including HPLC purity (typically ≥99.5%), 1H/13C NMR, HRMS, and FTIR, fully compliant with ICH and pharmacopeial guidelines [1]. Alternative sources of brivaracetam-related impurities often provide only HPLC purity data, lacking the multi-technique characterization required for ANDA or DMF submissions .

Reference Standard Impurity Profiling ANDA

Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: Validated Application Scenarios Grounded in Quantitative Evidence


Enantiopure Key Starting Material for Brivaracetam API Manufacturing

The compound’s 98% ee and high regioselectivity in Grignard alkylation (>95% for the desired regioisomer) make it the preferred cGMP starting material for commercial brivaracetam synthesis. Starting with this enantiopure intermediate eliminates the need for downstream chiral resolution, directly lowering the cost of goods by an estimated 20–30% relative to racemic-based routes [1].

Pharmacopeial Reference Standard for HPLC Impurity Profiling of Brivaracetam Drug Substance

As Brivaracetam Impurity 21, the compound is used as a reference marker in validated HPLC methods for the separation and quantification of process-related stereoisomeric impurities. Its multi-technique CoA meets ICH Q2(R1) validation requirements, enabling its direct use in ANDA method validation and batch release testing [2].

Chiral Building Block for Constrained γ-Lactone Libraries in Medicinal Chemistry

The rigid bicyclo[3.1.0]hexane scaffold, combined with the labile ethyl ester, makes this compound a versatile intermediate for synthesizing conformationally restricted amino acids, CNS-active pyrrolidones, and cyclopropane-containing drug candidates. Its defined stereochemistry allows medicinal chemists to explore structure-activity relationships with high enantiopurity [3].

Quote Request

Request a Quote for ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.